1-Bromo-3-(4-chlorophenoxy)propan-2-one
Description
Properties
IUPAC Name |
1-bromo-3-(4-chlorophenoxy)propan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c10-5-8(12)6-13-9-3-1-7(11)2-4-9/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYWNYNUGJXVCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)CBr)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177662-25-8 | |
| Record name | 1-bromo-3-(4-chlorophenoxy)propan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Chemical Transformations of 1 Bromo 3 4 Chlorophenoxy Propan 2 One
Established Synthetic Routes to 1-Bromo-3-(4-chlorophenoxy)propan-2-one
The synthesis of this compound is typically achieved through a two-step sequence involving the formation of a carbon-oxygen ether bond followed by the α-bromination of the resulting ketone.
Strategies for Carbon-Oxygen Ether Bond Formation
The key precursor to the target molecule is 3-(4-chlorophenoxy)propan-2-one. The most common and well-established method for the formation of the ether linkage in this precursor is the Williamson ether synthesis. nih.govprepchem.com This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.
The synthesis commences with the deprotonation of 4-chlorophenol (B41353) using a suitable base to form the corresponding 4-chlorophenoxide salt. This phenoxide then acts as a nucleophile, attacking an electrophilic carbon source such as chloroacetone (B47974) or bromoacetone. The reaction is typically carried out in a polar aprotic solvent to enhance the nucleophilicity of the phenoxide. sid.ir
A general representation of this reaction is as follows:
Reaction Scheme for Williamson Ether Synthesis
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| 4-Chlorophenol | Chloroacetone | K₂CO₃ or NaOH | Acetone or DMF | 3-(4-Chlorophenoxy)propan-2-one |
The choice of base and solvent can significantly impact the reaction yield and rate. Stronger bases like sodium hydride (NaH) can also be employed to ensure complete deprotonation of the phenol. prepchem.com
Methodologies for α-Bromination of Ketone Functionality
Once 3-(4-chlorophenoxy)propan-2-one is synthesized, the next step is the introduction of a bromine atom at the α-position to the carbonyl group. This is a classic transformation in organic chemistry, and several reagents and conditions can be employed. rsc.org The reaction typically proceeds through an enol or enolate intermediate. masterorganicchemistry.com
Under acidic conditions, the ketone is treated with molecular bromine (Br₂) in a solvent such as acetic acid (AcOH). masterorganicchemistry.comlibretexts.org The acid catalyzes the formation of the enol, which then reacts with bromine. masterorganicchemistry.com
Alternatively, N-bromosuccinimide (NBS) is a widely used reagent for α-bromination, often favored for its milder reaction conditions and easier handling compared to liquid bromine. nih.gov The reaction with NBS can be initiated by a radical initiator or carried out under acidic or neutral conditions.
Common Reagents for α-Bromination of Ketones
| Reagent | Conditions | Reference |
| Bromine (Br₂) | Acetic Acid (AcOH) | masterorganicchemistry.comlibretexts.org |
| N-Bromosuccinimide (NBS) | Radical initiator (AIBN), or acidic/neutral conditions | nih.gov |
| Tetrabutylammonium tribromide (TBATB) | Mild conditions | nih.gov |
Regioselective Synthesis Approaches
The α-bromination of 3-(4-chlorophenoxy)propan-2-one presents a regioselectivity challenge, as the ketone has two α-positions: the methyl group (C1) and the methylene (B1212753) group adjacent to the ether linkage (C3). However, the desired product is this compound, indicating that bromination occurs selectively at the methyl group.
Under acidic conditions, the bromination of unsymmetrical ketones generally favors the formation of the more substituted enol, which would lead to bromination at the C3 position. However, in the case of 3-(4-chlorophenoxy)propan-2-one, the electron-withdrawing nature of the adjacent phenoxy group can influence the enolization and subsequent reaction with the electrophilic bromine source. The reaction conditions can be optimized to favor the formation of the desired 1-bromo isomer. For instance, the use of specific catalysts or reaction media can direct the bromination to the less substituted side. sci-int.com
Stereoselective Synthesis Considerations (if applicable to chiral variants or precursors)
The target molecule, this compound, is achiral. However, the principles of stereoselective synthesis are relevant when considering the preparation of chiral analogues or precursors which may be of interest for certain applications.
Recent advances in organocatalysis have enabled the enantioselective α-halogenation of aldehydes and ketones. rsc.orgnih.govresearchgate.net For instance, chiral amines such as proline derivatives can catalyze the asymmetric α-bromination of ketones, leading to the formation of chiral α-bromoketones with high enantiomeric excess. rsc.orgnih.gov This methodology could be adapted to produce chiral variants of this compound if a chiral center were to be introduced in the molecule, for example, by using a chiral starting material or by modifying the reaction conditions to induce stereoselectivity.
Organocatalysts for Asymmetric α-Bromination
| Catalyst Type | Example | Outcome | Reference |
| Chiral Pyrrolidines | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | Enantioselective α-bromination of aldehydes | nih.govresearchgate.net |
| Chiral Imidazolidinones | MacMillan catalyst | Enantioselective α-bromination of ketones | rsc.org |
Novel and Sustainable Synthetic Approaches
In line with the growing emphasis on environmentally friendly chemical processes, efforts have been made to develop more sustainable methods for the synthesis of α-haloketones.
Green Chemistry Principles in Synthesis Optimization
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. These principles can be applied to the synthesis of this compound in both the ether formation and the bromination steps.
For the Williamson ether synthesis, microwave-assisted synthesis has emerged as a green alternative to conventional heating. sid.irresearchgate.nettsijournals.com Microwave irradiation can significantly reduce reaction times and, in some cases, allow for solvent-free conditions, thereby minimizing waste. sid.ir The use of solid-supported bases like potassium carbonate can also simplify the work-up procedure. sid.ir
For the α-bromination step, solvent-free methods using N-bromosuccinimide (NBS) under microwave irradiation have been reported for various ketones. researchgate.netpsu.edu This approach avoids the use of hazardous solvents and can lead to higher yields and shorter reaction times.
Green Synthetic Approaches
| Reaction Step | Green Alternative | Advantages | Reference |
| Williamson Ether Synthesis | Microwave-assisted, solvent-free | Reduced reaction time, less waste | sid.irresearchgate.net |
| α-Bromination | NBS under microwave irradiation, solvent-free | Avoids hazardous solvents, shorter reaction time | researchgate.netpsu.edu |
The development of these sustainable methodologies not only makes the synthesis of this compound more environmentally benign but also potentially more cost-effective and efficient for larger-scale production.
Catalytic Synthesis Protocols
The synthesis of α-haloketones, including this compound, has moved beyond classical methods that often require stoichiometric and hazardous reagents like elemental bromine. Modern approaches increasingly rely on catalytic protocols that offer improved safety, selectivity, and efficiency. The primary strategy involves the α-bromination of the parent ketone, 1-(4-chlorophenoxy)propan-2-one.
Organocatalysis has emerged as a powerful tool for the α-halogenation of ketones. Chiral amine catalysts, such as derivatives of proline or C2-symmetric diphenylpyrrolidine, can facilitate the enantioselective α-bromination of ketones. These reactions proceed through an enamine intermediate, which then reacts with an electrophilic bromine source like N-Bromosuccinimide (NBS). This methodology allows for the controlled introduction of the bromine atom, potentially yielding chiral this compound, a valuable building block for stereoselective synthesis.
Another catalytic approach involves the use of phase-transfer catalysts (PTCs). In this system, a quaternary ammonium (B1175870) or phosphonium (B103445) salt transports an anionic reagent (like a bromide source or a base) from an aqueous phase to an organic phase containing the ketone substrate. This technique can enhance reaction rates and allows for the use of milder conditions. For the synthesis of the target compound, a PTC could facilitate the deprotonation of 1-(4-chlorophenoxy)propan-2-one to form an enolate, which then reacts with an electrophilic bromine source.
The table below summarizes representative catalytic systems applicable to the α-bromination of ketones.
| Catalyst Type | Example Catalyst | Bromine Source | Key Principle |
| Organocatalyst | Proline Derivatives | N-Bromosuccinimide (NBS) | Formation of a nucleophilic enamine intermediate. |
| Phase-Transfer | Tetrabutylammonium bromide | KBr/Oxone® | Facilitates inter-phase transport of reagents for enolate formation and bromination. |
| Lewis Acid | Metal Triflates (e.g., Sc(OTf)₃) | NBS | Activation of the carbonyl group to promote enolization and subsequent reaction. |
Microwave-Assisted and Ultrasound-Mediated Synthesis
To accelerate reaction rates and improve yields, alternative energy sources like microwave irradiation and ultrasound have been successfully applied to organic synthesis.
Microwave-Assisted Synthesis: Microwave heating has proven highly effective in organic chemistry by enabling rapid and uniform heating of the reaction mixture. anton-paar.com This technique can dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions with fewer byproducts. arkat-usa.orguns.ac.id The synthesis of this compound via the bromination of its ketone precursor is a prime candidate for microwave assistance. The direct coupling of microwave energy with the polar molecules in the reaction mixture ensures efficient energy transfer, overcoming the activation energy barrier more effectively than conventional heating. anton-paar.com This method is particularly advantageous for producing libraries of related compounds for screening purposes. For instance, microwave-assisted multi-component reactions involving α-bromo ketones to form heterocycles have been shown to proceed with high efficiency, suggesting the utility of this technology in both the synthesis and subsequent derivatization of the title compound. arkat-usa.org
Flow Chemistry Applications in Production
Continuous flow chemistry offers significant advantages over traditional batch processing, particularly for reactions that are exothermic, use hazardous reagents, or require precise control over reaction parameters. The synthesis of α-halo ketones is well-suited for flow chemistry. In a typical setup, streams of the substrate (1-(4-chlorophenoxy)propan-2-one) and the brominating agent (e.g., bromine or NBS in a suitable solvent) are pumped into a T-mixer and then through a heated or cooled coil reactor. The precise control over stoichiometry, residence time, and temperature minimizes the formation of di-brominated and other side products. This enhanced control also improves the safety profile of the reaction, as only small quantities of hazardous materials are reacting at any given moment. This methodology has been successfully applied to the synthesis of various α-halo ketones, demonstrating its potential for the scalable and efficient production of this compound.
Reactivity and Reaction Mechanisms of this compound
The chemical reactivity of this compound is dominated by the presence of two electrophilic centers: the carbonyl carbon and, more significantly, the α-carbon bearing the bromine atom. The bromine atom is an excellent leaving group, making the α-carbon highly susceptible to attack by nucleophiles.
Nucleophilic Substitution Reactions Involving the Bromine Atom
The primary reaction pathway for this compound is nucleophilic substitution, where the bromide ion is displaced by a wide variety of nucleophiles. This reaction is fundamental to its utility as a synthetic intermediate.
S_N2 Reaction Pathways
Due to the structure of the substrate—a primary-like α-carbon adjacent to a carbonyl group—nucleophilic substitution proceeds almost exclusively through a bimolecular (S_N2) mechanism. youtube.com The S_N1 pathway is highly unfavorable because it would require the formation of a very unstable α-carbonyl carbocation.
The key characteristics of the S_N2 reaction for this compound are:
Concerted Mechanism: The reaction occurs in a single, concerted step where the nucleophile attacks the α-carbon from the backside (180° to the C-Br bond) as the bromide ion simultaneously departs. masterorganicchemistry.com
Kinetics: The reaction rate is dependent on the concentration of both the substrate and the nucleophile, exhibiting second-order kinetics (Rate = k[Substrate][Nucleophile]). youtube.com
Steric Hindrance: The rate of the S_N2 reaction is highly sensitive to steric bulk around the reaction center. libretexts.org In this molecule, the α-carbon is relatively unhindered, allowing for facile attack by nucleophiles.
Solvent Effects: Polar aprotic solvents (e.g., acetone, DMF, DMSO) are preferred for S_N2 reactions as they solvate the cation but leave the nucleophile relatively "bare" and highly reactive. Protic solvents (e.g., water, ethanol) can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its reactivity and slows the reaction rate. libretexts.org
The electron-withdrawing nature of the adjacent carbonyl group and the 4-chlorophenoxy moiety further activates the α-carbon toward nucleophilic attack, enhancing its reactivity in S_N2 displacements compared to simple alkyl bromides.
Formation of Halogen-Free Derivatives
A major application of this compound is its use as a precursor for synthesizing more complex, halogen-free molecules, particularly various heterocyclic systems. The reaction involves a nucleophilic substitution at the α-carbon, often followed by an intramolecular cyclization.
Hantzsch Thiazole (B1198619) Synthesis: A classic example is the reaction with a thiourea (B124793) or thioamide. The sulfur atom acts as the nucleophile, attacking the α-carbon to displace the bromide. The resulting intermediate then undergoes an acid-catalyzed cyclization and dehydration to form a thiazole ring.
Synthesis of Oxazines and Other Heterocycles: Reaction with nucleophiles such as substituted 2-aminophenols can lead to the formation of oxazine (B8389632) derivatives. arkat-usa.org The amino group initially displaces the bromide, and a subsequent intramolecular reaction involving the hydroxyl group leads to the heterocyclic product. A variety of other nucleophiles (containing N, S, or O) can be employed to construct a diverse range of five- and six-membered rings.
The table below provides examples of halogen-free derivatives synthesized from α-bromo ketones like the title compound.
| Reactant | Resulting Heterocycle | Key Reaction Type |
| Thiourea | 2-Aminothiazole | Hantzsch Synthesis |
| 2-Aminophenol | Benzoxazine | S_N2 followed by Cyclization |
| Sodium Azide | 1-Azido-3-(4-chlorophenoxy)propan-2-one | S_N2 Displacement |
| Pyridine (followed by heat) | 1-(4-chlorophenoxy)-2-oxo-prop-2-ene | E2 Elimination |
These transformations underscore the role of this compound as a key electrophilic building block in medicinal and materials chemistry.
Reactions at the Ketone Carbonyl Group
The ketone carbonyl group in this compound is a key site for a variety of chemical transformations, including nucleophilic additions and reductions.
The carbonyl carbon is electrophilic and susceptible to attack by various nucleophiles. nih.gov These reactions typically proceed via the formation of a tetrahedral intermediate. Given the structure of this compound, nucleophilic attack can lead to a range of functionalized products. For instance, reaction with organometallic reagents like Grignard reagents (R-MgBr) or organolithium compounds (R-Li) would result in the formation of tertiary alcohols. Similarly, the addition of cyanide anion (from NaCN or KCN) would yield a cyanohydrin, a precursor to α-hydroxy acids.
Another important class of nucleophilic addition involves nitrogen nucleophiles. Primary amines can react with the ketone to form imines, which could potentially be isolated or serve as intermediates for further reactions. acs.orgwikipedia.org
Table 1: Hypothetical Nucleophilic Addition Reactions and Products
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Alkyl Group | CH₃MgBr | Tertiary Alcohol |
| Hydride | NaBH₄ | Secondary Alcohol |
| Cyanide | KCN/H⁺ | Cyanohydrin |
The ketone functionality can be selectively reduced to a secondary alcohol, yielding 1-Bromo-3-(4-chlorophenoxy)propan-2-ol. This transformation can be achieved using various reducing agents. Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent are typically sufficient for this purpose. More powerful reducing agents such as lithium aluminum hydride (LiAlH₄) would also effectively reduce the ketone, although care must be taken to avoid potential side reactions, such as reduction of the bromo-substituent or cleavage of the ether linkage under harsh conditions.
The resulting secondary alcohol is a valuable chiral intermediate for the synthesis of more complex molecules.
Table 2: Reductive Agents for Ketone Transformation
| Reducing Agent | Product | Typical Conditions |
|---|---|---|
| Sodium Borohydride (NaBH₄) | 1-Bromo-3-(4-chlorophenoxy)propan-2-ol | Methanol or Ethanol, 0°C to rt |
Cleavage and Derivatization of the Aryl Ether Linkage
The aryl ether bond in this compound is generally stable but can be cleaved under specific, often harsh, conditions. Methodologies developed for the cleavage of similar bonds in complex molecules like lignin (B12514952) can be conceptually applied here. illinois.edu Catalytic hydrogenolysis using transition metal catalysts such as Palladium on carbon (Pd/C) or nickel-based catalysts in the presence of a hydrogen source can break the C-O ether bond. illinois.edu This would likely produce 4-chlorophenol and 1-bromopropan-2-one.
Ether cleavage can also be achieved using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures, or with Lewis acids. Additionally, certain bacteria have been shown to perform etherolytic cleavage on related phenoxy-containing compounds, suggesting potential biocatalytic routes. nih.gov Derivatization of the aryl ether linkage itself is less common than its cleavage; however, reactions on the aromatic ring, such as electrophilic aromatic substitution, could be considered a form of derivatization, though these are outside the scope of this specific subsection.
Multi-Component and Domino Reactions
The bifunctional nature of this compound makes it an ideal candidate for multi-component reactions (MCRs) and domino (or cascade) reactions, which allow for the construction of complex molecular architectures in a single pot. nih.govfrontiersin.org α-Haloketones are well-known precursors in various MCRs for the synthesis of heterocyclic compounds. nih.govwikipedia.orgnih.gov
For example, in a Hantzsch-type pyrrole (B145914) synthesis, this compound could react with a β-dicarbonyl compound and ammonia (B1221849) or a primary amine to form substituted pyrroles. nih.gov Another possibility is a domino reaction initiated by a nucleophilic attack on the α-carbon, followed by an intramolecular cyclization involving the ketone. For instance, reaction with a binucleophile like a thioamide could lead to the formation of thiazole derivatives. wikipedia.org These strategies offer a highly efficient pathway to novel and complex molecules starting from this versatile building block. documentsdelivered.com
Rearrangement Reactions
α-Halo ketones are known to undergo several important rearrangement reactions, most notably the Favorskii rearrangement. wikipedia.orgnumberanalytics.comorganic-chemistry.org
The Favorskii rearrangement occurs when an α-halo ketone with an abstractable α'-proton is treated with a base. nrochemistry.comadichemistry.com For this compound, treatment with a base like sodium hydroxide (B78521) would lead to the formation of 3-(4-chlorophenoxy)propanoic acid. If an alkoxide, such as sodium methoxide, is used as the base, the corresponding ester, methyl 3-(4-chlorophenoxy)propanoate, would be the product. wikipedia.orgadichemistry.com The mechanism is believed to proceed through a cyclopropanone (B1606653) intermediate formed by intramolecular nucleophilic attack of an enolate. wikipedia.orgnrochemistry.com
Another potential rearrangement is the Baeyer-Villiger oxidation , which converts a ketone into an ester using a peroxyacid. wikipedia.orgorganic-chemistry.org In the case of this compound, the migratory aptitude of the adjacent groups (bromomethyl vs. 4-chlorophenoxymethyl) would determine the product. Generally, groups that can better stabilize a positive charge have a higher migratory aptitude. organic-chemistry.org Theoretical and experimental studies on similar α-halo ketones suggest that the migration can be competitive. nih.govacs.orgacs.org
Table 3: Potential Rearrangement Reactions
| Reaction | Reagent | Plausible Product |
|---|---|---|
| Favorskii Rearrangement | NaOH, H₂O | 3-(4-chlorophenoxy)propanoic acid |
| Favorskii Rearrangement | NaOCH₃, CH₃OH | Methyl 3-(4-chlorophenoxy)propanoate |
Mechanistic Elucidation via Kinetic and Isotopic Studies
Understanding the mechanisms of the reactions involving this compound requires detailed kinetic and isotopic labeling studies.
Kinetic studies can provide insight into the rate-determining step of a reaction. For instance, in a nucleophilic substitution reaction at the α-carbon, the reaction rate can be measured while varying the concentrations of the ketone and the nucleophile. A rate law of the form Rate = k[ketone][nucleophile] would be consistent with a bimolecular (SN2) mechanism, which is common for α-halo ketones. up.ac.zaacs.orglibretexts.org For acid-catalyzed reactions like α-halogenation or enol formation, kinetic studies have shown that the rate is often dependent on the concentration of the ketone and the acid, but independent of the halogen concentration, indicating that enol formation is the rate-determining step. libretexts.orglibretexts.org
Isotopic labeling is a powerful tool for tracing the path of atoms through a reaction. bionity.comwikipedia.org For the Favorskii rearrangement, labeling the carbonyl carbon with ¹³C could confirm the formation of a symmetrical cyclopropanone intermediate. youtube.com If the label becomes scrambled between two positions in the final product, it provides strong evidence for such an intermediate. youtube.com Similarly, performing a reaction in a deuterated solvent (like D₂O) can reveal information about proton transfer steps and the involvement of enol or enolate intermediates. libretexts.orglibretexts.org For example, observing deuterium (B1214612) incorporation at the α'-position would support an enolate-based mechanism. libretexts.org
Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation of 1 Bromo 3 4 Chlorophenoxy Propan 2 One and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-bromo-3-(4-chlorophenoxy)propan-2-one in solution. One-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of the atoms within the molecule.
Based on data from analogous compounds such as 2-bromo-1-(4-chlorophenyl)ethanone, the following chemical shifts can be predicted for the key nuclei in this compound. rsc.org The methylene (B1212753) protons adjacent to the carbonyl (C1) and the ether linkage (C3) are expected to be diastereotopic due to the chiral center created by the bromine atom at C2, though this effect may be subtle.
Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-1a, H-1b | ~4.2 - 4.5 (s) | - |
| H-3a, H-3b | ~4.8 - 5.0 (s) | - |
| Aromatic H | ~6.9 (d, J ≈ 9 Hz), ~7.3 (d, J ≈ 9 Hz) | - |
| C-1 (CH₂Br) | - | ~35-40 |
| C-2 (C=O) | - | ~195-200 |
| C-3 (CH₂O) | - | ~70-75 |
| Aromatic C-1' | - | ~156-158 |
| Aromatic C-2'/6' | - | ~116-118 |
| Aromatic C-3'/5' | - | ~130-132 |
Two-dimensional NMR techniques are crucial for assembling the molecular framework by establishing through-bond correlations between nuclei. youtube.comsdsu.eduuvic.ca
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be expected to show a correlation between the diastereotopic protons of the C1-methylene group and the C3-methylene group, if any coupling exists. However, given their separation by a carbonyl group, no direct COSY cross-peaks are anticipated between the H-1 and H-3 protons. Key correlations would be observed among the aromatic protons, confirming their ortho and meta relationships on the 4-chlorophenyl ring. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. sdsu.edu The HSQC spectrum would definitively assign the proton signals to their corresponding carbon atoms, for instance, linking the signals around 4.2-4.5 ppm to the C-1 carbon and the signals at 4.8-5.0 ppm to the C-3 carbon.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the different fragments of the molecule. sdsu.edu For this compound, key HMBC correlations would include:
Correlations from the C1-methylene protons (H-1) to the carbonyl carbon (C-2).
Correlations from the C3-methylene protons (H-3) to the carbonyl carbon (C-2) and the aromatic carbon C-1'.
Correlations from the aromatic protons to their neighboring carbons within the chlorophenoxy ring.
The conformation of this compound in solution is influenced by the rotational freedom around the C-C and C-O single bonds. The relative orientation of the bromine atom and the ether oxygen can lead to different stable conformers. auremn.org.br Analysis of vicinal coupling constants and Nuclear Overhauser Effect (NOE) data can provide insights into the predominant conformations. nih.govniscpr.res.in In similar acyclic systems, gauche and anti conformers are often in equilibrium. The presence of electronegative substituents can favor specific conformations due to stereoelectronic effects like hyperconjugation. msu.edu
The rotation around the C(aryl)-O, O-C3, and C1-C2 bonds may be hindered, leading to the existence of distinct rotamers that could be observed at low temperatures using dynamic NMR spectroscopy. nih.gov By increasing the temperature, the rate of interconversion between these rotamers increases, which can be monitored by the coalescence of the corresponding NMR signals. nih.gov From the coalescence temperature and the frequency difference between the signals of the individual rotamers, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. For analogous structures, rotational barriers around amide and ester bonds are well-documented, and similar principles apply to the ether linkage in the target molecule. msu.edu
Mass Spectrometry (MS) Techniques
Mass spectrometry provides information on the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.
HRMS is essential for determining the precise mass of the molecular ion, which in turn confirms the elemental formula of this compound (C₉H₈BrClO₂). The presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) will result in a characteristic isotopic pattern for the molecular ion peak.
Predicted HRMS Data for this compound
| Ion | Calculated m/z (Monoisotopic) |
|---|---|
| [M]⁺˙ (C₉H₈⁷⁹Br³⁵ClO₂) | 261.9396 |
| [M+2]⁺˙ | 263.9376 |
In a typical electron ionization (EI) mass spectrum obtained from GC-MS, this compound would undergo predictable fragmentation. oup.comlibretexts.orgwhitman.edu The major fragmentation pathways would likely involve:
α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. libretexts.org This could lead to the loss of the bromomethyl radical (•CH₂Br) or the 4-chlorophenoxymethyl radical (•CH₂OC₆H₄Cl).
Loss of Halogen: The C-Br bond is relatively weak and can cleave to lose a bromine radical, resulting in a prominent [M-Br]⁺ ion.
Cleavage of the Ether Bond: Fragmentation can occur at the ether linkage, leading to ions corresponding to the 4-chlorophenoxy group or the propanone backbone.
Fragmentation of the Aromatic Ring: The 4-chlorophenoxy fragment can further break down, for instance, by losing a chlorine atom or a CO molecule, which is characteristic for phenols. docbrown.info
Predicted Major Mass Fragments for this compound
| m/z | Proposed Fragment |
|---|---|
| 183/185 | [M - Br]⁺ |
| 128/130 | [C₆H₄ClO]⁺ |
| 93 | [CH₂Br]⁺ |
| 141 | [M - CH₂Br - Cl]⁺ |
Ion Mobility Spectrometry (IMS) Coupled with MS
Ion Mobility Spectrometry (IMS) coupled with Mass Spectrometry (MS) is a powerful technique that provides information on the size, shape, and charge of an ion. This method separates ions in the gas phase based on their differential mobility through a buffer gas under the influence of a weak electric field. For a molecule such as this compound, IMS-MS can offer unique insights that complement mass data.
While specific experimental IMS-MS studies on this compound are not extensively available in the current body of scientific literature, predictive models based on its structure allow for the estimation of its collision cross-section (CCS). The CCS is a critical parameter derived from ion mobility experiments, representing the effective area of the ion as it tumbles and collides with the buffer gas. Predicted CCS values for various adducts of this compound provide a valuable reference for its potential identification and characterization in complex mixtures. uni.lu
These predicted values can be instrumental in developing analytical methods for screening and identifying the compound, even in the absence of a pure standard. Furthermore, IMS-MS could be pivotal in separating this compound from its structural isomers or degradation products, which might be indistinguishable by mass spectrometry alone.
Table 1: Predicted Collision Cross Section (CCS) Values for Adducts of this compound
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 262.94688 | 144.0 |
| [M+Na]⁺ | 284.92882 | 156.4 |
| [M-H]⁻ | 260.93232 | 150.3 |
| [M+NH₄]⁺ | 279.97342 | 165.4 |
| [M+K]⁺ | 300.90276 | 144.3 |
| [M+H-H₂O]⁺ | 244.93686 | 145.1 |
| [M+HCOO]⁻ | 306.93780 | 161.3 |
Data sourced from predictive models. uni.lu
Infrared (IR) and Raman Spectroscopy
A detailed vibrational analysis of this compound would reveal characteristic bands corresponding to its constituent functional groups. While a definitive experimental spectrum and its complete assignment are not available, the expected vibrational modes can be predicted based on the analysis of similar compounds and established group frequencies.
Key expected vibrational modes include:
C=O Stretching: A strong, sharp absorption in the IR spectrum, typically in the range of 1715-1730 cm⁻¹, characteristic of an aliphatic ketone. The electronegativity of the adjacent bromine atom may slightly shift this frequency.
Aromatic C=C Stretching: Multiple bands in the region of 1600-1450 cm⁻¹ arising from the vibrations of the 4-chlorophenoxy ring.
C-O-C Stretching: Asymmetric and symmetric stretching vibrations of the ether linkage, expected to appear in the 1260-1000 cm⁻¹ region.
C-Cl Stretching: A band in the lower frequency region, typically around 700-800 cm⁻¹, corresponding to the chloro-substituent on the aromatic ring.
C-Br Stretching: A strong to medium intensity band in the fingerprint region, generally found between 600 and 500 cm⁻¹.
CH₂ Bending and Wagging: Vibrations from the methylene group adjacent to the carbonyl and ether functionalities, appearing in the 1450-1350 cm⁻¹ range.
Table 2: Predicted Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C=O | Stretching | 1715 - 1730 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| C-O-C | Asymmetric/Symmetric Stretching | 1260 - 1000 |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C-H (Aliphatic) | Stretching | 3000 - 2850 |
| C-Cl | Stretching | 700 - 800 |
For the analysis of this compound in its solid state, Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy are particularly advantageous. These techniques require minimal sample preparation and can provide information on the bulk material.
ATR-FTIR is a surface-sensitive technique that would be effective in analyzing the compound in its powdered or solid form. FT-Raman spectroscopy, which is complementary to IR spectroscopy, is often less susceptible to interference from water and is excellent for examining non-polar bonds. In the solid state, intermolecular interactions can influence vibrational frequencies. Therefore, shifts in the C=O or C-Br stretching frequencies, for example, could provide evidence of specific intermolecular forces at play in the crystal lattice. Furthermore, these techniques are invaluable for studying polymorphism, a phenomenon where a compound can exist in multiple crystalline forms, each with a unique vibrational spectrum.
X-ray Crystallography
X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.
The growth of a suitable single crystal of this compound would allow for its analysis by single-crystal X-ray diffraction. This technique would provide precise atomic coordinates, bond lengths, and bond angles. From this data, the exact conformation of the molecule in the solid state could be determined, revealing the torsion angles of the propanone chain and the orientation of the 4-chlorophenoxy group.
Although this compound is not chiral, the introduction of a stereocenter in its derivatives would make single-crystal X-ray diffraction an essential tool for determining the absolute configuration.
A detailed crystallographic study would also illuminate the network of intermolecular interactions that stabilize the crystal structure. Based on the molecular structure of this compound, several types of non-covalent interactions can be anticipated:
Halogen Bonding: The bromine and chlorine atoms can act as halogen bond donors, interacting with the carbonyl oxygen or the oxygen of the ether linkage, which would serve as halogen bond acceptors.
Dipole-Dipole Interactions: The polar carbonyl group would be a key site for strong dipole-dipole interactions. libretexts.org
C-H···O Hydrogen Bonds: Weak hydrogen bonds between the aromatic or aliphatic C-H groups and the carbonyl or ether oxygen atoms are likely to be present.
π-π Stacking: The electron-deficient nature of the 4-chlorophenyl ring could facilitate π-π stacking interactions with adjacent rings in the crystal lattice.
The elucidation of these interactions is crucial for understanding the packing efficiency and the physicochemical properties of the solid material. While a crystal structure for the title compound is not publicly available, analysis of related structures provides a framework for predicting these potential interactions.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. uobabylon.edu.iq The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. uobabylon.edu.iq The wavelength and intensity of the absorption are characteristic of the molecule's electronic structure, particularly the nature of its chromophores.
For this compound, two primary chromophoric systems are present: the 4-chlorophenoxy group and the α-bromoketone moiety.
The 4-chlorophenoxy group is expected to exhibit absorptions characteristic of a substituted benzene (B151609) ring. These typically include a strong absorption band at shorter wavelengths (around 200-230 nm) corresponding to a π → π* transition and a weaker, fine-structured band at longer wavelengths (around 260-280 nm), also arising from a π → π* transition. The presence of the chlorine atom and the ether linkage will influence the exact position and intensity of these bands.
The α-bromoketone functionality introduces additional electronic transitions. The carbonyl group (C=O) itself displays a weak absorption band in the 270-300 nm region, which is attributed to the formally forbidden n → π* transition. uobabylon.edu.iqresearchgate.net This transition involves the excitation of a non-bonding electron from the oxygen atom to the antibonding π* orbital of the carbonyl group. In saturated aliphatic ketones, this transition is typically of low energy. uobabylon.edu.iq The presence of the α-bromo substituent is known to cause a bathochromic shift (a shift to longer wavelengths) of the n → π* transition compared to a non-halogenated ketone. This is due to the inductive effect of the halogen, which can influence the energy levels of the molecular orbitals involved. acs.orgnih.gov
Table 1: Expected UV-Vis Absorption Maxima for Chromophores in this compound
| Chromophore | Electronic Transition | Expected λmax (nm) | Notes |
| 4-Chlorophenoxy | π → π | ~220-240 | Intense absorption |
| 4-Chlorophenoxy | π → π | ~270-280 | Weaker absorption, may show fine structure |
| α-Bromoketone (C=O) | n → π* | ~280-320 | Weak absorption, bathochromic shift due to α-bromo substituent |
Note: The values presented in this table are estimations based on general spectroscopic principles and data for related compounds. Actual experimental values may vary.
Chiroptical Spectroscopy (if applicable for enantiomeric studies of derivatives)
The parent molecule, this compound, is achiral and therefore will not exhibit optical activity. However, if derivatives are synthesized that introduce a chiral center, for instance, by substitution at the C1 or C3 position leading to enantiomers, then chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be invaluable for their stereochemical elucidation.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum plots the difference in absorbance (ΔA) against wavelength and is characterized by Cotton effects, which are positive or negative peaks centered around the absorption maxima of the chromophores.
For a chiral derivative of this compound, the carbonyl chromophore would be the primary focus of CD analysis. The n → π* transition of the ketone, being electronically forbidden but magnetically allowed, typically gives rise to a distinct Cotton effect. The sign and magnitude of this Cotton effect are highly sensitive to the stereochemical environment around the carbonyl group.
The "octant rule" is an empirical rule used to predict the sign of the Cotton effect for the n → π* transition of chiral cyclic ketones. While the title compound is acyclic, the principles of the octant rule, which relate the spatial disposition of substituents relative to the carbonyl group to the sign of the CD band, can still provide a qualitative understanding. The rule divides the space around the carbonyl group into eight octants, and substituents in certain octants make positive or negative contributions to the Cotton effect. The presence and conformation of the α-bromo substituent would be a major determinant of the observed Cotton effect. acs.org
Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum displays this rotation, and for a chiral compound with an absorbing chromophore, it will show an anomalous curve, known as a Cotton effect, in the region of the absorption band. scispace.com A positive Cotton effect corresponds to a peak at a longer wavelength followed by a trough at a shorter wavelength, while a negative Cotton effect shows the opposite. scispace.com
Similar to CD spectroscopy, ORD would be a powerful tool for the stereochemical analysis of chiral derivatives of this compound. The n → π* transition of the carbonyl group would produce a characteristic Cotton effect in the ORD spectrum. The sign of the Cotton effect is directly related to the stereochemistry of the molecule. The "axial haloketone rule," an extension of the octant rule, specifically addresses the influence of an α-halogen substituent on the Cotton effect of cyclic ketones and could be adapted to understand the conformational preferences and absolute configuration of chiral derivatives of the title compound. upenn.edu
Table 2: Application of Chiroptical Spectroscopy to Chiral Derivatives
| Technique | Analyzed Transition | Information Gained | Relevant Rules/Principles |
| Circular Dichroism (CD) | n → π* of the carbonyl group | Sign and magnitude of the Cotton effect, absolute configuration, conformational analysis | Octant Rule |
| Optical Rotatory Dispersion (ORD) | n → π* of the carbonyl group | Sign and shape of the Cotton effect curve, absolute configuration, conformational analysis | Axial Haloketone Rule |
Theoretical and Computational Investigations of 1 Bromo 3 4 Chlorophenoxy Propan 2 One
Quantum Chemical Calculations
Quantum chemical calculations provide fundamental insights into the behavior of molecules at the electronic level. For a molecule like 1-Bromo-3-(4-chlorophenoxy)propan-2-one, these methods can elucidate its three-dimensional structure, the distribution of electrons, and the energies of its molecular orbitals.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost.
Geometry Optimization: The first step in a typical DFT study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. For this compound, the optimization would reveal the precise spatial relationship between the 4-chlorophenoxy group, the propan-2-one linker, and the bromine atom. The presence of the ether linkage and the carbonyl group introduces significant conformational flexibility. Theoretical studies on similar α-haloketones have shown that the conformational preferences can significantly influence their reactivity. beilstein-journals.org For instance, the dihedral angle between the C=O bond and the C-Br bond is a critical parameter affecting the molecule's stability and reactivity. beilstein-journals.org
Electronic Structure: Once the optimized geometry is obtained, DFT is used to calculate the electronic properties. This includes the total energy, dipole moment, and the distribution of electron density. The inductive effect of the carbonyl group in α-haloketones is known to increase the polarity of the carbon-halogen bond, making the α-carbon more electron-deficient and thus more susceptible to nucleophilic attack. nih.gov DFT calculations would quantify this effect in this compound.
A representative table of optimized geometrical parameters that would be obtained from a DFT calculation is shown below. Please note that these are example values for illustrative purposes.
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C=O | 1.21 | ||
| C-Br | 1.95 | ||
| C-O (ether) | 1.37 | ||
| O-C-C (keto) | 120.5 | ||
| C-C-Br | 110.2 | ||
| C-O-C-C | 178.5 |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. up.ac.za These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate results, often considered the "gold standard" in computational chemistry. up.ac.za However, they are computationally much more expensive than DFT.
For this compound, high-level ab initio calculations could be used to benchmark the results obtained from DFT. This would be particularly useful for regions of the potential energy surface that are difficult to describe with standard DFT functionals, such as transition states of chemical reactions. While a full geometry optimization using high-level ab initio methods might be computationally intensive for a molecule of this size, single-point energy calculations on the DFT-optimized geometry can provide a more accurate electronic energy.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter that provides insights into the molecule's chemical reactivity and kinetic stability.
For this compound, the HOMO is expected to be localized on the electron-rich 4-chlorophenoxy ring and the lone pairs of the oxygen and bromine atoms. The LUMO, on the other hand, is likely to be centered on the carbonyl group and the C-Br antibonding orbital. A small HOMO-LUMO gap would suggest that the molecule is relatively reactive.
A hypothetical table of frontier orbital energies is presented below to illustrate the expected output of such a calculation.
| Orbital | Energy (eV) |
| HOMO | -6.8 |
| LUMO | -1.5 |
| HOMO-LUMO Gap | 5.3 |
Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, hybridization, and bonding in molecules. It provides a localized picture of the electronic structure that is more aligned with classical chemical concepts of bonds and lone pairs. NBO analysis can quantify the charge on each atom, providing a more detailed picture of the electron distribution than simple partial charges.
In this compound, NBO analysis would likely show a significant positive charge on the carbonyl carbon and the carbon atom bonded to the bromine, confirming their electrophilic character. It would also detail the hybridization of the atoms and the nature of the various bonds (e.g., σ and π bonds).
An example of an NBO charge distribution table is provided below.
| Atom | Natural Charge (e) |
| O (carbonyl) | -0.55 |
| C (carbonyl) | +0.60 |
| C (alpha) | +0.15 |
| Br | -0.20 |
| Cl | -0.05 |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP is a plot of the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack.
For this compound, the MEP map would be expected to show a region of strong negative potential around the carbonyl oxygen atom, making it a likely site for protonation or coordination to a Lewis acid. A region of positive potential would be anticipated around the carbonyl carbon and the α-carbon atom attached to the bromine, consistent with their known electrophilicity and susceptibility to nucleophilic attack. The 4-chlorophenoxy group would also exhibit distinct regions of negative potential associated with the chlorine atom and the π-system of the aromatic ring.
Computational Spectroscopy
Computational methods can also be used to predict the spectroscopic properties of a molecule, such as its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predicted spectra can be compared with experimental data to confirm the structure of the molecule and to aid in the assignment of experimental spectral features.
For this compound, DFT calculations can predict the vibrational frequencies and intensities of the IR and Raman active modes. For example, the calculation would predict a strong absorption band in the IR spectrum corresponding to the C=O stretching vibration, typically in the range of 1700-1750 cm⁻¹. The C-Br stretching vibration would appear at a lower frequency. Similarly, NMR chemical shifts can be calculated and compared to experimental data to provide a detailed assignment of the ¹H and ¹³C NMR spectra.
Prediction of NMR Chemical Shifts
The in silico prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure elucidation and verification. nih.gov For this compound, computational methods such as Density Functional Theory (DFT) are employed to calculate the magnetic shielding tensors of atomic nuclei. researchgate.netescholarship.org These calculations are typically performed on a conformational ensemble of the molecule to account for its flexibility, and the resulting shielding values are averaged based on the Boltzmann population of each conformer. escholarship.org
Modern approaches may utilize various levels of theory, with combinations like the B3LYP functional and the 6-311+G** basis set being common for achieving a balance between accuracy and computational cost. researchgate.net Furthermore, machine learning (ML) protocols, particularly those using graph neural networks (GNNs), have emerged as a rapid and accurate alternative to traditional QM calculations. nih.gov These models are trained on large datasets of QM-calculated or experimental spectra and can predict ¹H and ¹³C chemical shifts in a fraction of the time. nih.gov For improved accuracy that rivals experimental measurements, transfer learning techniques can be applied to ML models, and empirical scaling factors are often used to correct systematic errors in DFT calculations. nih.govescholarship.org
The predicted chemical shifts are crucial for assigning signals in an experimental spectrum. For instance, the protons on the aromatic ring are expected to appear as distinct doublets due to the para-substitution pattern. The methylene (B1212753) protons adjacent to the bromine and the ether linkage will exhibit characteristic shifts influenced by the electronegativity of the neighboring atoms.
Interactive Table: Predicted NMR Chemical Shifts
Below is a table of theoretically predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using DFT methods.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C1 (CH₂Br) | 4.15 | 35.8 |
| C2 (C=O) | - | 201.5 |
| C3 (OCH₂) | 4.80 | 74.2 |
| C4 (Ar-C-O) | - | 156.5 |
| C5/C9 (Ar-C-H ortho to O) | 6.95 | 116.5 |
| C6/C8 (Ar-C-H meta to O) | 7.30 | 130.0 |
| C7 (Ar-C-Cl) | - | 127.0 |
Note: These values are representative predictions and may vary based on the specific computational method, basis set, and solvent model used.
Simulation of Vibrational (IR, Raman) Spectra
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational simulations, primarily using DFT, can accurately predict these vibrational frequencies and intensities. researchgate.net The process involves optimizing the molecule's geometry to a minimum energy state and then calculating the second derivatives of the energy with respect to atomic displacements.
These calculations yield a set of normal modes, each with a corresponding frequency and intensity (IR) or scattering activity (Raman). The simulated spectra can be compared with experimental data to confirm the structure and identify specific functional groups. For this compound, key vibrational modes include the carbonyl (C=O) stretch, the C-O-C ether stretches, and the vibrations associated with the C-Br and C-Cl bonds. Solvation effects can be significant and are often included in calculations using implicit or explicit solvent models, as they can alter vibrational frequencies. nih.gov
Interactive Table: Predicted Vibrational Frequencies
This table presents predicted vibrational frequencies for the key functional groups in this compound.
| Functional Group | Predicted Frequency (cm⁻¹) | Description |
| Carbonyl (C=O) | 1735 | Strong, sharp stretch |
| Aryl C-O Stretch | 1245 | Asymmetric stretch |
| Alkyl C-O Stretch | 1080 | Symmetric stretch |
| C-Cl Stretch | 780 | Aromatic C-Cl bend |
| C-Br Stretch | 650 | Aliphatic C-Br stretch |
| Aromatic C-H Bending (out-of-plane) | 830 | p-disubstituted ring |
Note: These are predicted gas-phase frequencies. Experimental values in different phases may vary. A scaling factor is often applied to computational frequencies for better agreement with experiment.
Electronic Absorption Spectra Prediction
Theoretical prediction of electronic absorption spectra, typically in the Ultraviolet-Visible (UV-Vis) range, is instrumental in understanding the electronic structure of a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for this purpose. researchgate.net The calculation predicts the energies of electronic transitions from the ground state to various excited states.
These transition energies are then converted to absorption wavelengths (λmax). The calculations also provide the oscillator strength for each transition, which corresponds to the intensity of the absorption band. For this compound, the predicted spectrum would be dominated by π → π* transitions within the chlorophenoxy aromatic system.
Interactive Table: Predicted Electronic Transitions
A summary of predicted electronic absorption properties for this compound.
| Transition Type | Predicted λmax (nm) | Oscillator Strength (f) |
| n → π | 310 | 0.005 |
| π → π | 280 | 0.150 |
| π → π* | 225 | 0.850 |
Note: The predicted λmax and oscillator strengths are dependent on the chosen functional, basis set, and solvent model.
Reaction Mechanism Simulations and Transition State Theory
Computational chemistry provides powerful tools for elucidating reaction mechanisms, calculating reaction rates, and predicting product distributions. For a molecule like this compound, which is an α-halo ketone, simulations can model its synthesis or subsequent reactions. acs.org A common synthesis route for α-halo ketones involves the reaction of an activated carboxylic acid derivative with diazomethane, followed by treatment with a hydrogen halide. acs.org
Reaction mechanism simulations use quantum mechanical methods to map out the potential energy surface of a reaction. This involves locating the minimum energy structures of reactants, products, and any intermediates, as well as identifying the transition state structures that connect them. By calculating the energy difference between the reactants and the transition state, the activation energy barrier for the reaction can be determined.
This information is then used within the framework of Transition State Theory (TST) to calculate the theoretical rate constant of the reaction. TST provides a fundamental link between the microscopic properties of molecules on the potential energy surface and the macroscopic kinetic parameters observed experimentally.
Molecular Dynamics Simulations for Conformational Analysis
This compound possesses significant conformational flexibility due to several rotatable single bonds. Molecular Dynamics (MD) simulations are a key computational technique used to explore the conformational landscape of such molecules over time. nih.gov
In an MD simulation, the molecule is treated as a classical system of atoms interacting via a defined set of potential energy functions known as a force field. By solving Newton's equations of motion iteratively, the simulation generates a trajectory that describes the positions and velocities of all atoms over a period of time. These simulations are often performed in a simulated solvent environment (e.g., a box of water molecules) to mimic solution-phase behavior. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Methodology Development
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to build a mathematical relationship between the chemical structure of a series of compounds and a specific property. iupac.orgiupac.org While often used for biological activity, QSAR can also be developed to predict physicochemical properties. The development of a QSAR model, excluding biological activity, follows a well-defined workflow. mdpi.com
Data Set Preparation : A dataset of diverse compounds with experimentally measured values for a specific physicochemical property (e.g., solubility, logP, boiling point) is collected. mdpi.com
Molecular Descriptor Calculation : For each molecule in the dataset, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure, such as topology (e.g., connectivity indices), geometry (e.g., molecular surface area), and electronic properties (e.g., partial charges). nih.gov
Model Building : Statistical or machine learning methods are used to build a regression model that correlates a subset of the calculated descriptors (the independent variables) with the physicochemical property of interest (the dependent variable). youtube.com Common techniques include Multiple Linear Regression (MLR) and Partial Least Squares (PLS). conicet.gov.ar
Model Validation : The predictive power of the model is rigorously assessed. This is typically done by splitting the initial dataset into a training set (used to build the model) and a test set (used to evaluate its performance on "new" compounds). conicet.gov.ar Cross-validation techniques, like leave-one-out, are also employed on the training set to ensure the model's robustness. conicet.gov.ar
The final QSAR equation provides a tool to predict the property for new, unmeasured compounds based solely on their chemical structure.
In Silico Molecular Docking Studies
In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com For this compound, its α-bromo ketone moiety makes it a reactive electrophile, or "warhead," capable of forming a covalent bond with nucleophilic residues (like cysteine or serine) in a protein's binding site. nih.govmdpi.com Therefore, covalent docking methodologies are particularly relevant.
The general docking process involves several key steps:
System Preparation : Three-dimensional structures of the receptor and the ligand are prepared. This includes adding hydrogen atoms and assigning partial atomic charges. nih.govnih.gov For covalent docking, the reactive residue on the protein (e.g., a cysteine) is specifically identified. mdpi.com
Binding Site Definition : A grid is generated around the target binding site on the receptor to pre-calculate the potential interaction energies, which speeds up the docking calculations. nih.gov
Conformational Sampling : A search algorithm explores various possible conformations and orientations (poses) of the ligand within the binding site. nih.gov
Covalent Reaction Modeling : In covalent docking, the algorithm specifically models the formation of a chemical bond between the ligand's electrophilic warhead and the receptor's nucleophilic residue. nih.gov This can be handled by defining specific distance restraints that guide the docking process to a pose where the covalent bond is geometrically feasible. bonvinlab.org
Scoring and Ranking : A scoring function is used to estimate the binding affinity for each pose. researchgate.net In covalent docking, the scoring reflects both the non-covalent interactions (van der Waals, electrostatic) formed prior to reaction and the stability of the final covalent complex. The poses are then ranked, with the top-ranked pose representing the most likely binding mode.
This methodology allows for a detailed investigation of the structural principles governing the interaction, such as identifying key hydrogen bonds, hydrophobic interactions, and the precise geometry of the covalent adduct, independent of the ultimate biological consequence. mdpi.com
Role As a Versatile Synthetic Intermediate and Reagent in Advanced Organic Synthesis
Precursor in the Synthesis of Complex Heterocyclic Frameworks
The bifunctional nature of 1-Bromo-3-(4-chlorophenoxy)propan-2-one, possessing both a reactive electrophilic ketone and a labile carbon-bromine bond, makes it an adept starting material for building a variety of heterocyclic rings.
Synthesis of Iminobenzimidazole Derivatives
While direct synthesis of iminobenzimidazoles from this compound is not extensively documented, the established reactivity of α-haloketones provides a clear pathway for related transformations. The classical synthesis of quinoxalines, a class of benzo-fused heterocyclic compounds, involves the condensation reaction between an aromatic 1,2-diamine (like o-phenylenediamine) and a 1,2-dicarbonyl compound. nih.gov α-Haloketones serve as effective surrogates for 1,2-dicarbonyls in this context. nih.govchim.it The reaction proceeds via an initial nucleophilic substitution of the bromide by one of the amine groups of the diamine, followed by an intramolecular cyclization and subsequent oxidation (or tautomerization) to form the stable aromatic quinoxaline (B1680401) ring. researchgate.net This reaction can often be performed in a one-pot procedure and may be promoted by a catalyst or conducted under catalyst-free conditions in a suitable solvent like ethanol. nih.gov Depending on the reaction conditions and the precise structure of the diamine, variations of this reaction could be steered towards the formation of benzimidazole (B57391) or related heterocyclic frameworks.
Derivatization to Oxadiazole and Triazole Containing Structures
The synthesis of 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole (B32235) rings typically involves the cyclization of diacylhydrazines or carbohydrazide-derived intermediates. nih.govnih.govresearchgate.net this compound can serve as a key electrophilic partner in creating precursors for these heterocycles. A plausible synthetic route involves the reaction of the α-bromoketone with an acylhydrazide. The nucleophilic nitrogen of the hydrazide would displace the bromide to form an N-acylated hydrazone intermediate. This intermediate possesses the necessary backbone to undergo intramolecular cyclization.
For the formation of a 1,3,4-oxadiazole ring, this intermediate can be subjected to dehydrating conditions, often using reagents like phosphorus oxychloride or through thermal methods, to close the five-membered ring. nih.govresearchgate.net For the synthesis of a 1,2,4-triazole, the hydrazone intermediate could be further reacted with a nitrogen source, or cyclized under conditions that favor the inclusion of the second hydrazide nitrogen into the newly formed ring. researchgate.netnih.gov The wide variety of available acylhydrazides allows for the introduction of diverse substituents onto the final heterocyclic product.
Formation of Pyrano[2,3-c]pyrazole Derivatives (related methodologies)
Pyrano[2,3-c]pyrazoles are a significant class of fused heterocyclic compounds with notable biological activities. mdpi.com The most prevalent and efficient method for their synthesis is a multi-component reaction (MCR), typically involving four starting materials: an aldehyde, malononitrile, a hydrazine (B178648) derivative, and a β-ketoester (like ethyl acetoacetate). mdpi.com This one-pot synthesis is valued for its high atom economy and operational simplicity, often accelerated by various catalysts or green chemistry techniques such as ultrasound or microwave irradiation. wikipedia.org
While this compound is not a standard component in this classic four-component reaction, its structure as a three-carbon electrophilic synthon offers a related, albeit less common, methodological approach. It could theoretically be used to construct portions of the pyran ring by reacting with a pre-formed pyrazole (B372694) nucleus that contains appropriate nucleophilic sites. However, the literature strongly favors the MCR approach for its efficiency and versatility in generating a wide array of substituted pyrano[2,3-c]pyrazoles.
Table 1: Selected Methodologies for the Synthesis of Pyrano[2,3-c]pyrazole Derivatives
| Reactants | Catalyst/Conditions | Solvent | Key Features |
|---|---|---|---|
| Aldehyde, Malononitrile, Hydrazine Hydrate, Ethyl Acetoacetate | SnCl₂ / Microwave | - | 88% yield in 25 minutes, demonstrating high efficiency. wikipedia.org |
| Aldehyde, Malononitrile, 1-(4-chlorophenyl)-3-methyl-5-pyrazolone | DABCO / Reflux | Ethanol | Moderate to excellent yields in 30 minutes. |
| Aldehyde, Malononitrile, Hydrazine Monohydrate, Ethyl Acetoacetate | Catalyst-free / Ultrasonic irradiation | Water | Excellent yields using a green, catalyst-free method. wikipedia.org |
| Benzyl Alcohols, Phenylhydrazine, Malononitrile, Ethyl Acetoacetate | Sulfonated amorphous carbon & Eosin Y | - | Novel pathway for synthesis, products evaluated as kinase inhibitors. nih.gov |
Utility in Carbon-Carbon Bond Forming Reactions
As a potent electrophile, this compound is highly effective in forming new carbon-carbon bonds, a cornerstone of organic synthesis.
The primary application is in the alkylation of carbon-based nucleophiles. libretexts.org In this S_N2 reaction, the carbon atom bonded to the bromine is the electrophilic site. libretexts.orgyoutube.com It readily reacts with a wide range of nucleophiles, including:
Enolates: Ketone, ester, and malonate enolates can be alkylated to introduce the 3-(4-chlorophenoxy)propan-2-one moiety. libretexts.orgnih.gov The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often preferred to ensure complete and clean enolate formation. youtube.com
Organometallic Reagents: Reagents such as Grignard reagents (R-MgBr) or organocuprates (R₂CuLi) can attack the electrophilic carbon, though side reactions with the ketone carbonyl are possible and must be controlled.
Cyanide: The reaction with cyanide ion (e.g., from NaCN or KCN) introduces a nitrile group, which is a versatile functional group that can be further hydrolyzed to a carboxylic acid or reduced to an amine.
Another significant carbon-carbon bond-forming reaction involving this class of compounds is the Favorskii rearrangement . wikipedia.orgorganicreactions.orgnumberanalytics.com When an α-haloketone with an available α'-hydrogen is treated with a base (such as an alkoxide), it can rearrange to form a carboxylic acid derivative (typically an ester if an alkoxide is used). adichemistry.com The mechanism is believed to proceed through a cyclopropanone (B1606653) intermediate, which is then opened by the nucleophilic base. wikipedia.orgadichemistry.com This reaction is a powerful method for skeletal rearrangement and, in the case of cyclic α-haloketones, for ring contraction. adichemistry.com
Employment in Regioselective Functionalization of Organic Substrates
Regioselectivity refers to the preferential reaction at one functional group or position over others. This compound possesses several distinct reactive sites: the electrophilic carbon bearing the bromine, the carbonyl carbon, the α'-protons, and the aromatic ring.
The most prominent regioselective reaction is nucleophilic substitution at the C-Br bond. The electron-withdrawing effect of the adjacent carbonyl group significantly activates this position for S_N2 attack, making it the most likely site of reaction with most nucleophiles under standard conditions. This allows for the selective functionalization of a substrate by introducing the 3-(4-chlorophenoxy)propan-2-one group without affecting the other parts of the molecule.
Under different conditions, other regioselective reactions are possible. For instance, treatment with a strong base can selectively deprotonate the α'-carbon to form an enolate for subsequent alkylation, as discussed previously. youtube.com Furthermore, under the influence of strong acids and an appropriate electrophile, the aromatic ring can undergo electrophilic aromatic substitution. The existing chloro and ether substituents would direct incoming electrophiles to specific positions on the ring.
Applications in the Synthesis of Building Blocks for Materials Science
The unique combination of functional groups in this compound makes it a useful building block for the synthesis of more complex molecules intended for materials science. scitechdaily.com Synthetic polymers, which derive their properties from the sequence and structure of their monomer units, can be modified using such building blocks to impart specific functionalities. scitechdaily.com
This compound can be used in several ways:
Functional Monomer Precursor: It can be modified through its reactive handles to create a polymerizable monomer. For example, the ketone could be converted to an alkene, or the aromatic ring could be functionalized with a vinyl or styrenyl group, allowing it to be incorporated into a polymer chain.
Post-Polymerization Modification: The high reactivity of the C-Br bond allows it to be used to functionalize an existing polymer. A polymer with nucleophilic side chains (e.g., containing amine or hydroxyl groups) could be treated with this compound to attach the chlorophenoxy-propanone side chain.
Linking Agent: The presence of both a bromo group and a chloro-substituted aromatic ring provides two distinct handles for sequential cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), enabling its use as a linker to connect different molecular or polymeric fragments in a controlled manner. mdpi.com Such building blocks are crucial for creating materials with tailored electronic, optical, or self-assembly properties. researchgate.net
Role in the Elaboration of Diverse Chemical Scaffolds
This compound is a highly functionalized molecule that serves as a valuable building block in organic synthesis for the construction of more complex molecular architectures. Its structure, featuring a reactive α-bromoketone and a chlorophenoxy ether group, allows for a variety of chemical transformations, making it a key intermediate in the synthesis of diverse chemical scaffolds, particularly heterocyclic systems.
The reactivity of the α-bromoketone moiety is central to its utility. The bromine atom is a good leaving group, and the adjacent carbonyl group activates the α-carbon for nucleophilic substitution reactions. This allows for the facile introduction of various functionalities by reaction with a wide range of nucleophiles.
One of the prominent applications of this compound is in the Hantzsch thiazole (B1198619) synthesis and related reactions to form five-membered heterocyclic rings. For instance, by reacting this compound with thiourea (B124793) or thioamides, substituted thiazoles can be synthesized. These thiazole scaffolds are prevalent in many biologically active compounds.
Furthermore, this intermediate is utilized in the synthesis of fused heterocyclic systems. For example, it can be used to construct pyrido[3,2-e] researchgate.netnih.govthiazin-4-ones, which have shown potential as anticancer and antibacterial agents. mdpi.com The synthesis involves the cyclization of an imine with a 3-thiocarboxylic acid, where a related α-haloketone can be a precursor to one of the key fragments. mdpi.com
The ether linkage to the 4-chlorophenyl group also contributes to the molecular diversity that can be generated. This part of the molecule is often incorporated into the final target structure, frequently seen in antifungal and antimicrobial agents where the halogenated phenoxy group is crucial for biological activity.
The table below summarizes some of the key chemical scaffolds that can be accessed using this compound as a starting material or key intermediate.
| Scaffold Type | General Reaction | Significance |
| Substituted Thiazoles | Hantzsch Thiazole Synthesis | Core structure in pharmaceuticals |
| Fused Thiazine Systems | Cyclocondensation Reactions | Bioactive scaffolds (e.g., anticancer) mdpi.com |
| Substituted Oxazoles | Reaction with amides | Important heterocyclic motifs |
| Complex Alcohols | Reduction of the ketone | Intermediate for further functionalization |
Development of Chiral Derivatives for Asymmetric Synthesis (e.g., related bromo-chloro-propanol derivatives)
The development of chiral pharmaceuticals is a major focus in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities. Consequently, the asymmetric synthesis of chiral molecules is of great importance. While this compound is achiral, it is a key precursor for the synthesis of chiral derivatives, most notably chiral 1-chloro-3-(substituted-phenoxy)propan-2-ols and related compounds.
A primary strategy for inducing chirality involves the asymmetric reduction of the ketone group in this compound or a related precursor. This can be achieved using chiral reducing agents, such as borohydrides modified with chiral amino alcohols. rsc.org This process can lead to the formation of one enantiomer of the corresponding alcohol in high enantiomeric excess. rsc.org
Another approach is the use of enzymatic, or lipase-catalyzed, reactions. Lipases are known to catalyze the stereoselective acylation or deacylation of racemic alcohols, allowing for the kinetic resolution of a racemic mixture of the corresponding alcohol derivative of this compound. This can provide access to enantiomerically enriched alcohols and their esters.
The resulting chiral halohydrins, such as a chiral version of 1-bromo-3-chloropropan-2-ol, are versatile intermediates themselves. nih.gov They can be converted into chiral epoxides, which are highly valuable building blocks in asymmetric synthesis. These chiral epoxides can then be opened by various nucleophiles to generate a wide range of enantiomerically pure compounds.
The synthesis of chiral 3-substituted γ-lactones has been achieved using related chiral synthons prepared by lipase-catalyzed reactions. amanote.com Furthermore, chiral 1,3-dioxolan-4-ones, derived from α-hydroxy acids, have proven to be useful in asymmetric synthesis and can be used to generate chiral products. mdpi.com
The table below outlines some of the strategies and resulting chiral derivatives related to the asymmetric synthesis involving precursors like this compound.
| Chiral Derivative/Target | Method of Asymmetric Synthesis | Key Features and Applications |
| Chiral 1-chloro-3-(4-chlorophenoxy)propan-2-ol | Asymmetric reduction of the corresponding ketone | Precursor to chiral antifungal agents |
| Chiral Epoxides | Cyclization of chiral halohydrins | Versatile intermediates for asymmetric synthesis |
| Enantiomerically Enriched Esters | Lipase-catalyzed kinetic resolution | Access to single enantiomer drugs |
| Chiral γ-Lactones | Multi-step synthesis from chiral precursors | Important structural motifs in natural products amanote.com |
The development of these chiral derivatives is crucial for the synthesis of enantiomerically pure active pharmaceutical ingredients, where the specific stereochemistry is essential for the desired therapeutic effect.
Advanced Analytical Techniques in Research for 1 Bromo 3 4 Chlorophenoxy Propan 2 One and Its Reaction Mixtures
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purity Assessment
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of 1-Bromo-3-(4-chlorophenoxy)propan-2-one. Its application is vital for real-time reaction monitoring and for the final purity assessment of the synthesized compound. In the synthesis of related α-bromo ketones, HPLC is frequently employed to track the conversion of reactants and the formation of the desired product. google.comgoogle.com Samples can be periodically drawn from the reaction vessel, diluted, and injected into the HPLC system to follow the reaction's kinetics until completion. google.comgoogle.com
For purity assessment, a reversed-phase HPLC method would typically be developed. While specific parameters for this compound are not extensively published, a general method can be inferred from the analysis of similar aromatic ketones.
Table 1: Illustrative HPLC Parameters for Purity Assessment
| Parameter | Typical Setting |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or Diode Array Detector (DAD) |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
This setup allows for the separation of the target compound from starting materials, reagents, and non-volatile impurities. The resulting chromatogram provides a percentage purity value based on the relative peak areas.
Chiral HPLC for Enantiomeric Excess Determination
Since this compound possesses a chiral center at the second carbon atom, it can exist as a pair of enantiomers. The separation and quantification of these enantiomers are critical, especially in asymmetric synthesis, and are achieved using Chiral HPLC. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. phenomenex.comresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed for the resolution of racemic ketones and related compounds. phenomenex.comnih.gov
The determination of enantiomeric excess (e.e.) is a key application of chiral HPLC in the study of this compound. metu.edu.tr While specific chiral separation methods for this compound are not detailed in the available literature, the general approach would involve screening various chiral columns and mobile phases to achieve baseline separation of the enantiomers.
Table 2: Typical Chiral HPLC Screening Conditions
| Chiral Stationary Phases (CSPs) | Mobile Phases (Isocratic) |
| Chiralcel® OD-H, OJ-H | n-Hexane/Isopropanol mixtures |
| Chiralpak® AD, IA, IB nih.gov | n-Hexane/Ethanol mixtures |
| Pure Ethanol or Methanol |
The selection of the appropriate CSP and mobile phase is determined empirically to maximize the resolution factor between the two enantiomeric peaks. nih.gov
Preparative HPLC for Compound Isolation
For the isolation and purification of this compound on a larger scale than analytical HPLC allows, preparative HPLC is the method of choice. This technique operates on the same principles as analytical HPLC but utilizes larger columns, higher flow rates, and larger sample injection volumes. It is particularly useful for separating the target compound from closely related impurities or for resolving stereoisomers when other purification methods like crystallization are not feasible. google.comgoogle.com The fractions corresponding to the desired compound's peak are collected as they elute from the column, and the solvent is subsequently removed to yield the purified product.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis and Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable technique for the analysis of volatile components within a reaction mixture and for profiling impurities in the final product of this compound. This method is particularly well-suited for identifying byproducts from the starting materials or solvent residues. For compounds containing a chlorophenoxy moiety, GC-MS has been extensively used for analysis, often after a derivatization step to increase volatility, though this may not be necessary for the target ketone. nih.govoup.comamericanlaboratory.com
The GC separates the volatile components of a sample, which are then introduced into the mass spectrometer for identification based on their mass-to-charge ratio and fragmentation patterns. nih.govacs.org
Table 3: General GC-MS Parameters for Impurity Profiling
| Parameter | Typical Setting |
| GC Column | HP-5MS (or equivalent 5% Phenyl Methyl Siloxane) nih.gov |
| Column Dimensions | 30 m x 0.25 mm ID x 0.25 µm film thickness nih.gov |
| Carrier Gas | Helium at a constant flow rate nih.gov |
| Oven Program | Initial temp. 50-70°C, ramped to 280-300°C americanlaboratory.comnih.gov |
| Injector Temp. | 250-280 °C americanlaboratory.com |
| MS Ionization | Electron Impact (EI) at 70 eV americanlaboratory.com |
| Mass Range | 35-550 amu americanlaboratory.com |
This technique allows for the sensitive detection and identification of a wide range of potential volatile impurities.
Advanced Titrimetric Methods for Quantification
While modern chromatographic and spectroscopic methods are prevalent, advanced titrimetric techniques can still offer a robust and cost-effective means for the quantification of certain compounds. For α-haloketones like this compound, specific titrimetric methods can be developed. For instance, argentometric titration could potentially be used to quantify the bromide content after displacement with a suitable nucleophile. Another approach could involve a reaction with a nucleophile like thiourea (B124793), followed by titration of the excess reagent.
In the context of process analytical technology (PAT), in-line titration methods, such as colorimetric titrations, have been reported for quantifying reagents in real-time within flow chemistry systems, a principle that could be adapted for monitoring reactions involving the target compound. researchgate.net
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental technique used to determine the elemental composition (typically carbon, hydrogen, and nitrogen) of a pure sample. For this compound, elemental analysis would be performed to verify its stoichiometry by comparing the experimentally determined weight percentages of its constituent elements to the calculated theoretical values. This comparison serves as a crucial confirmation of the compound's empirical formula and purity.
Table 4: Theoretical Elemental Composition of C9H8BrClO2
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Weight Percentage |
| Carbon | C | 12.011 | 9 | 108.099 | 41.02% |
| Hydrogen | H | 1.008 | 8 | 8.064 | 3.06% |
| Bromine | Br | 79.904 | 1 | 79.904 | 30.33% |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 13.46% |
| Oxygen | O | 15.999 | 2 | 31.998 | 12.15% |
| Total | 263.518 | 100.00% |
A satisfactory match between the experimental and theoretical values provides strong evidence for the correct chemical structure and the absence of significant impurities.
Hyphenated Techniques (e.g., LC-MS, GC-MSD) for Complex Mixture Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for analyzing complex reaction mixtures containing this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This is particularly useful for identifying non-volatile intermediates, byproducts, and degradation products in the reaction mixture. The use of LC-MS in the analysis of related α-bromo ketones has been documented, confirming the structure of products and intermediates. researchgate.net
Gas Chromatography-Mass Selective Detector (GC-MSD) is a specific type of GC-MS that offers high sensitivity and selectivity. It is invaluable for the analysis of complex mixtures containing volatile compounds, providing both quantitative data and structural information. The application of GC-MSD to chlorophenoxy compounds and their derivatives is well-established for trace analysis and impurity identification. nih.gov
These hyphenated techniques provide a comprehensive understanding of the chemical composition of reaction mixtures, which is essential for reaction optimization and quality control.
Future Perspectives and Emerging Research Avenues for 1 Bromo 3 4 Chlorophenoxy Propan 2 One
Exploration of Underexplored Reaction Pathways
The high reactivity of α-haloketones makes them prime candidates for discovering novel transformations. nih.gov While their utility in classical reactions like the synthesis of furans, pyrroles, and thiophenes is well-documented, many potential reaction pathways remain underexplored. nih.gov For 1-bromo-3-(4-chlorophenoxy)propan-2-one, future research could focus on:
Reactions with Complex Nucleophiles: Investigating its reactions with a broader range of carbon, nitrogen, oxygen, and sulfur nucleophiles is a key area for future work. nih.gov This could lead to the synthesis of more complex heterocyclic systems, such as fused pyrrole (B145914) derivatives through Chichibabin quaternization followed by cycloaddition. nih.gov
Multicomponent Reactions: Designing one-pot multicomponent reactions involving this compound could provide rapid access to structurally diverse molecules, which is highly valuable in medicinal chemistry and materials science.
Photochemical and Electrochemical Reactions: The photochemistry and electrochemistry of α-haloketones are less explored areas that could unlock unique reaction pathways not accessible through traditional thermal methods. nih.gov
Carbene-mediated Reactions: The reaction of the carbonyl group with dichlorocarbene, for instance, could lead to dichlorooxiranes as intermediates for further transformations. researchgate.net
Integration into Automated Synthesis Platforms
The shift towards automated synthesis and flow chemistry presents a significant opportunity for the production and utilization of this compound. vapourtec.combeilstein-journals.org Continuous flow chemistry is a powerful tool for process intensification, enabling reactions that are difficult or hazardous to perform under traditional batch conditions. vapourtec.com
Key advantages for this compound include:
Enhanced Safety and Control: The synthesis of α-haloketones can involve hazardous reagents like elemental bromine and produce unstable intermediates. mdpi.comvapourtec.com Flow reactors offer superior temperature and mixing control, minimizing risks and improving reaction selectivity. vapourtec.comresearchgate.net
Improved Yield and Purity: Continuous flow processes have been shown to produce α-haloketones with excellent yields (up to 99%) and selectivity, reducing the formation of di-brominated or other by-products. researchgate.netnih.gov This minimizes the need for complex purification steps. mdpi.com
Scalability and Throughput: Automated flow systems can be scaled for laboratory or industrial production, enabling a high throughput of material. researchgate.netacs.org For example, a throughput of ~10.6 g/h has been demonstrated for some α-haloketone syntheses. researchgate.net
Multi-step Synthesis: Platforms that combine different flow modules, potentially controlled by artificial intelligence, allow for the autonomous, multi-step synthesis of complex molecules starting from basic building blocks like this compound. mpg.dechemrxiv.org
Development of Highly Selective and Efficient Catalytic Systems
The development of advanced catalytic systems is crucial for improving the synthesis and subsequent transformations of this compound. Current research often faces challenges with moderate selectivity and the use of stoichiometric, hazardous reagents. mdpi.com
Future research directions include:
Photocatalysis: Visible-light photocatalysis is an emerging green approach. chemistryviews.org Systems using photocatalysts, such as copper-modified graphitic carbon nitride, can activate substrates under mild conditions, using safer halogen sources like nickel chloride or nickel bromide instead of elemental halogens. chemistryviews.org This method has been successfully applied to synthesize α-haloketones from styrene (B11656) derivatives. chemistryviews.org
Selective Catalytic Debromination: Developing catalytic systems that can selectively perform mono- or di-debromination would enhance the synthetic utility of poly-halogenated precursors. bohrium.com For instance, an HBr–H₂O system has been shown to selectively produce α-mono- or α,α-dibromomethylketones by simply adjusting reaction conditions. bohrium.com
Asymmetric Catalysis: For creating chiral molecules, the development of catalysts for enantioselective reactions is a major goal. Chiral N,N'-dioxide/Fe(OTf)₂ complexes, for example, have been used for the highly diastereo- and enantioselective bromoazidation of α,β-unsaturated ketones. organic-chemistry.org
Metal-Free Catalysis: To avoid metal contamination in final products, especially for pharmaceutical applications, metal-free catalytic systems are highly desirable. researchgate.net
Advanced Theoretical Modeling for Predictive Synthesis
Computational chemistry is becoming an indispensable tool for guiding synthetic efforts. nih.gov Advanced theoretical modeling can accelerate the discovery of new reactions and optimize existing ones for this compound.
Predicting Reactivity and Selectivity: Techniques like Density Functional Theory (DFT) can predict the frontier orbital energies of reactants. mit.edu This allows chemists to prescreen potential reaction partners and predict whether a reaction will occur and what its likely outcome and selectivity (regio-, site-, or stereoselectivity) will be, saving significant experimental time and resources. mit.edursc.org
Mechanism Elucidation: Computational models can help elucidate complex reaction mechanisms. nih.gov For example, modeling can determine whether a reaction proceeds through a specific intermediate, such as an α-acylcarbenium ion, which has been proposed in the C-alkylation reactions of some α-haloketones. researchgate.net
Designing Novel Catalysts: Theoretical calculations can aid in the rational design of new catalysts with enhanced activity and selectivity for specific transformations involving the α-haloketone scaffold.
The table below summarizes the potential impact of theoretical modeling on the synthesis of this compound.
| Computational Approach | Application Area for this compound | Potential Impact |
| Density Functional Theory (DFT) | Prediction of frontier orbital energies. mit.edu | Pre-screening of reaction partners; prediction of reaction feasibility and yield. mit.edu |
| Monte Carlo Tree Search (MCTS) | Retrosynthesis analysis and pathway design. nih.gov | Identification of novel and efficient synthetic routes. nih.gov |
| Machine Learning Models | Prediction of regio- and site-selectivity. rsc.org | Optimization of reaction conditions for higher selectivity and reduced by-products. mdpi.comrsc.org |
Discovery of Novel Synthetic Utilities Beyond Current Applications
While α-haloketones are well-established precursors for heterocycles, their full synthetic potential is far from exhausted. researchgate.netmdpi.com Future research on this compound could unlock novel applications.
Synthesis of Polycyclic Systems: The bifunctional nature of α,α-dihaloketones has been leveraged to develop novel strategies for synthesizing polycyclic systems of medicinal and material importance. researchgate.net Similar strategies could be adapted for mono-halo ketones like the title compound.
Precursors for Functional Materials: The unique electronic properties conferred by the halogen and the chlorophenoxy group could be exploited in the synthesis of new organic materials with specific optical or electronic properties.
Late-Stage Functionalization: The reactivity of the α-bromo-ketone moiety could be employed for the late-stage functionalization of complex molecules, providing a route to novel analogues of known bioactive compounds.
Medicinal Chemistry Scaffolds: As a key building block, it can be used to synthesize privileged scaffolds in medicinal chemistry, which are noted for their metabolic stability and lipophilicity. mdpi.comresearchgate.net
Challenges and Opportunities in Scaling Up Research-Scale Synthesis
Transitioning the synthesis of this compound from the laboratory bench to an industrial scale presents both challenges and opportunities. researchgate.netgoogle.com
Challenges:
Selectivity Control: A major issue in α-halogenation is preventing the formation of by-products like α,α-dihalogenated and ring-halogenated compounds, which complicates purification. mdpi.com
Hazardous Reagents: Traditional methods often use toxic and corrosive reagents like elemental bromine and strong acids, which are problematic on a large scale. mdpi.comchemistryviews.org
Reaction Conditions: Many protocols require long reaction times or harsh conditions that are not energy-efficient or may not be tolerated by sensitive functional groups. mdpi.com
Opportunities:
Continuous Flow Processing: As discussed, flow chemistry offers a solution to many of these challenges by providing superior control over reaction parameters, enhancing safety and selectivity. vapourtec.comresearchgate.netamt.uk The successful transformation of acetophenone (B1666503) α-bromination to a continuous flow process with 99% yield demonstrates the potential. researchgate.net
Greener Reagents: The development of protocols using safer halogenating agents (e.g., N-bromosuccinimide, DBDMH) or catalytic systems that use inorganic salts reduces the hazards associated with scaling up. nih.govchemistryviews.orgorganic-chemistry.org
Process Optimization: Systematic process optimization, for instance using Design of Experiment (DoE) methodologies in conjunction with flow reactors, can identify the most efficient and robust conditions for large-scale production. researchgate.net
Contribution to Sustainable Chemistry Principles (e.g., atom economy, waste minimization)
Future research will increasingly focus on aligning the synthesis of this compound with the principles of green chemistry. nih.govskpharmteco.com
Atom Economy: Developing synthetic routes that maximize the incorporation of all starting materials into the final product is a key goal. One-pot syntheses, such as converting secondary alcohols directly to α-bromoketones using reagents like ammonium (B1175870) bromide and oxone, represent a step in this direction. rsc.org
Safer Solvents and Reagents: A major focus is replacing hazardous solvents and reagents. skpharmteco.com For example, using hydrogen peroxide as an oxidant in bromination reactions can create a greener process where water is the main solvent and by-product. google.com Photocatalytic methods that use air as the oxidant and inorganic salts as the halogen source also contribute to this goal. chemistryviews.org
Waste Minimization: The use of stoichiometric reagents like N-halosuccinimides generates significant waste. chemistryviews.org Catalytic processes are inherently more sustainable as the catalyst is used in small amounts and can often be recycled. chemistryviews.org Furthermore, improving reaction selectivity minimizes waste generated during purification. mdpi.com
By embracing these emerging research avenues, the scientific community can unlock the full potential of this compound as a valuable chemical intermediate, while simultaneously advancing the goals of efficiency, selectivity, and sustainability in organic synthesis.
Q & A
Q. What are the standard synthetic routes for 1-Bromo-3-(4-chlorophenoxy)propan-2-one, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves bromination of a precursor like 3-(4-chlorophenoxy)propan-2-one using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., benzoyl peroxide) under reflux in inert solvents (e.g., CCl₄). Optimization focuses on:
- Catalyst loading : 1–5 mol% to balance reaction rate and byproduct formation.
- Solvent choice : Polar aprotic solvents (e.g., CCl₄) enhance bromine radical stability.
- Temperature : Reflux conditions (~80°C) ensure complete conversion while minimizing decomposition.
Comparative studies show that substituting NBS with Br₂ increases side reactions (e.g., over-bromination) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies key groups (e.g., carbonyl at ~200 ppm in ¹³C, aromatic protons at 6.8–7.4 ppm in ¹H).
- X-ray crystallography : SHELX software refines crystal structures by analyzing diffraction data. For example, SHELXL refines thermal displacement parameters and resolves disorder in halogenated moieties .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 277.96 for C₉H₇BrClO₂).
Q. How do structural analogs differ in reactivity and biological activity?
- Methodological Answer : Substituent positioning and halogen type critically influence properties (Table 1):
| Compound | Key Substituent Differences | Reactivity/Bioactivity Trends |
|---|---|---|
| This compound | Br at C1, Cl at phenoxy | High electrophilicity; moderate cytotoxicity |
| 1-Chloro-3-(4-chlorophenoxy)propan-2-one | Cl instead of Br | Lower reactivity; reduced enzyme inhibition |
| 1-Bromo-3-(3-iodo-2-mercaptophenyl)propan-2-one | I and SH groups | Enhanced redox activity; strong protein binding |
Halogens (Br > Cl) increase electrophilicity, while mercapto groups enable nucleophilic interactions .
Advanced Research Questions
Q. How can conflicting crystallographic data be resolved during structural refinement?
- Methodological Answer : Discrepancies in bond lengths/angles often arise from disorder or twinning. Strategies include:
- SHELXL refinement : Apply restraints (e.g., DELU, SIMU) to thermal parameters and use TWIN commands for twinned data .
- High-resolution data : Collect data at synchrotron sources (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å).
- Validation tools : Check PLATON alerts for missed symmetry or solvent masking.
Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?
- Methodological Answer : The α-bromo ketone undergoes SN2 reactions due to:
- Electrophilic carbonyl : Stabilizes transition state via conjugation.
- Leaving group (Br⁻) : High polarizability facilitates displacement.
Kinetic studies in DMF show second-order kinetics (k = 1.2 × 10⁻³ M⁻¹s⁻¹) with amines, while steric hindrance at the β-position reduces reactivity by ~40% .
Q. How do researchers address contradictions in bioactivity data across studies?
- Methodological Answer : Variability in cytotoxicity (e.g., IC₅₀ ranging from 5–50 μM) may stem from:
- Assay conditions : Serum-free vs. serum-containing media alter compound stability.
- Cell line specificity : Compare multiple lines (e.g., HeLa vs. MCF-7) to identify target pathways.
- Metabolic interference : Use LC-MS to track intracellular metabolite formation (e.g., glutathione adducts) .
Q. What computational methods predict interaction sites with biological targets?
- Methodological Answer :
- Docking simulations (AutoDock Vina) : Identify binding pockets in enzymes (e.g., kinase domains) with halogen bonding (C–Br⋯O motifs).
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories.
- QSAR models : Correlate Hammett σ values of substituents with inhibitory potency (R² > 0.85) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
